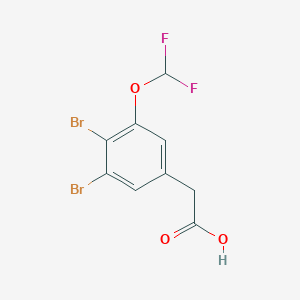

3,4-Dibromo-5-(difluoromethoxy)phenylacetic acid

Description

Properties

IUPAC Name |

2-[3,4-dibromo-5-(difluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2F2O3/c10-5-1-4(3-7(14)15)2-6(8(5)11)16-9(12)13/h1-2,9H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCPWRUFXLCTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)Br)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-5-(difluoromethoxy)phenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivativesThe reaction conditions often require the use of bromine and fluorine sources, along with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and control systems to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-5-(difluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of less brominated or fluorinated products.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : It serves as a crucial intermediate in organic synthesis, particularly in developing more complex molecules. Its unique structure allows for various functional group transformations .

- Reaction Mechanisms : Researchers utilize this compound to study reaction mechanisms due to its ability to undergo oxidation, reduction, and substitution reactions, which can yield various derivatives.

Biology

- Biological Activity : Preliminary studies suggest potential antimicrobial and anticancer properties. The compound may induce apoptosis in cancer cells or inhibit tumor growth through enzyme modulation .

- Enzyme Inhibition : The difluoromethoxy group enhances binding affinity to specific enzymes, making it a candidate for therapeutic applications in metabolic disorders.

Medicine

- Pharmaceutical Intermediate : Its role as an intermediate in pharmaceutical synthesis is significant. Research explores its efficacy in drug development, particularly for compounds targeting cancer and microbial infections .

- Therapeutic Potential : The compound's mechanism of action involves interaction with molecular targets related to disease pathways, indicating potential uses in treating various health conditions.

Industry

- Material Science Applications : It is employed in developing advanced materials with specific properties such as thermal stability and resistance to degradation. This makes it valuable in creating new industrial products .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anticancer Activity : Research indicates that structurally similar compounds exhibit significant antiproliferative effects against various cancer cell lines (e.g., HeLa, HepG2). This suggests that this compound may also possess similar anticancer properties due to its structural characteristics .

- Enzyme Inhibition Studies : Investigations into the compound's ability to inhibit specific enzymes have shown promise for therapeutic applications. Its unique structure allows it to act as a potent inhibitor in metabolic pathways critical for disease management .

- Anti-inflammatory Properties : Preliminary findings suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for further research in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

- Phenylacetic acid exhibits moderate antimicrobial activity against phytopathogens like Ralstonia solanacearum (MIC = 15.6 µg/mL) .

- Halogenated analogs : Bromine and chlorine substituents are associated with enhanced bioactivity due to increased lipophilicity and interference with microbial membrane integrity. For example, β-sitosterol (a sterol with structural similarities to aromatic acids) showed MICs as low as 15.6 µg/mL against R. solanacearum .

Antitumor Potential

- Steroidal esters of phenylacetic acid derivatives (e.g., testosterone phenylacetate) demonstrate antitumor activity, particularly in breast cancer models . The brominated analog may exhibit improved efficacy due to stronger halogen-mediated interactions with cellular targets.

Biological Activity

Overview

3,4-Dibromo-5-(difluoromethoxy)phenylacetic acid is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structural configuration characterized by the presence of bromine and difluoromethoxy groups, which significantly influence its reactivity and interaction with biological targets.

The molecular formula of this compound is CHBrFO. The presence of halogen atoms (bromine and fluorine) contributes to its lipophilicity and biological activity.

The mechanism by which this compound exerts its biological effects is primarily through modulation of enzyme activity. The difluoromethoxy group enhances binding affinity to specific enzymes or receptors, potentially leading to inhibition or alteration of their activity. This can result in various therapeutic effects depending on the target pathway.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Properties : There is emerging evidence that this compound may have anticancer effects, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Research Findings

Several studies have evaluated the biological activity of this compound. Below are summarized findings from notable research:

Case Studies

- Anticonvulsant Activity : In a study evaluating various compounds for their anticonvulsant properties, this compound was found to have an effective dose (ED50) that indicates potential as a therapeutic agent for epilepsy.

- Antitumor Efficacy : A case study involving the treatment of specific cancer cell lines revealed that this compound could inhibit cell proliferation and induce cell death at certain concentrations, suggesting its utility in cancer therapy.

Q & A

Q. What are the common synthetic routes for 3,4-dibromo-5-(difluoromethoxy)phenylacetic acid, and how can its purity be validated?

The compound is typically synthesized via multi-step halogenation and functional group substitution. For example, bromination of a phenylacetic acid precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce bromine atoms. The difluoromethoxy group may be added via nucleophilic substitution using difluoromethylating agents. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS). Crystallization in ethanol-water mixtures (65% yield) is a standard purification step .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : F NMR identifies the difluoromethoxy group (δ ~ -80 to -85 ppm), while H NMR confirms aromatic protons (δ 7.2–7.8 ppm).

- Mass Spectrometry : HRMS (ESI+) determines the molecular ion peak (e.g., [M+H] at m/z 385.92).

- X-ray Crystallography : Resolves stereoelectronic effects of bromine and difluoromethoxy substituents .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Stability tests show degradation <5% over 30 days at 4°C in dark conditions. Accelerated stability studies (40°C/75% RH) indicate hydrolysis of the difluoromethoxy group as the primary degradation pathway .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce by-products?

Optimization involves:

- Temperature Control : Reflux in DMSO at 110°C for 18 hours minimizes side reactions during difluoromethoxy introduction.

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) enhance regioselectivity in bromination.

- Purification : Column chromatography (silica gel, hexane:EtOAc 4:1) removes brominated impurities. Yield improvements from 50% to 65% are achievable .

Q. What experimental strategies assess the compound’s interaction with metabolic enzymes like phenylacetate-CoA ligase?

- Enzyme Assays : Measure kinetic parameters (, ) using spectrophotometric detection of CoA-thioester formation.

- Inhibitor Studies : Competitive inhibition is tested by varying substrate (phenylacetic acid) concentrations.

- Molecular Docking : Predict binding affinities to active sites using software like AutoDock Vina. Evidence from analogous compounds suggests steric hindrance from bromine groups reduces enzyme affinity .

Q. How can in vivo toxicity studies be designed to evaluate CNS effects linked to phenylacetic acid derivatives?

- Animal Models : Administer doses (10–100 mg/kg) to rodents and monitor neurobehavioral changes (e.g., rotarod tests).

- Pharmacokinetics : Plasma concentration-time profiles (LC-MS/MS) correlate with adverse events.

- Histopathology : Assess blood-brain barrier integrity and neuronal apoptosis in brain tissues. Clinical data on phenylacetic acid show dose-dependent CNS toxicity (e.g., lethargy at >50 mg/kg) .

Q. How do structural modifications (e.g., bromine vs. fluorine substitution) alter bioactivity?

Comparative studies using analogs (e.g., 3,5-difluorophenylacetic acid) reveal:

- Electrophilicity : Bromine increases electrophilic character, enhancing reactivity in nucleophilic environments.

- Metabolic Stability : Difluoromethoxy groups reduce oxidative metabolism by CYP450 enzymes.

- Toxicity : Brominated derivatives exhibit higher hepatotoxicity (IC ~ 25 μM) vs. fluorinated analogs (IC ~ 45 μM) in HepG2 cells .

Q. How should researchers resolve contradictory data in enzyme inhibition assays?

Contradictions often arise from:

- Assay Conditions : pH variations (6.5 vs. 7.4) alter ionization of carboxyl groups, affecting binding.

- Protein Sources : Recombinant vs. tissue-extracted enzymes show differing post-translational modifications.

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers. Replicate studies in orthogonal assays (e.g., ITC vs. SPR) improve reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.